molecular formula C9H6ClNO2 B1388826 2-Methyl-1,3-benzoxazole-5-carbonyl chloride CAS No. 444777-18-8

2-Methyl-1,3-benzoxazole-5-carbonyl chloride

Cat. No. B1388826
CAS RN: 444777-18-8
M. Wt: 195.6 g/mol
InChI Key: SPDCIPGIOQKSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1,3-benzoxazole-5-carbonyl chloride” is a chemical compound with the molecular formula C9H6ClNO2 . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Patil et al. reported the TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazole derivatives from the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60 °C for 15–25 min, obtaining 83–93% yield .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by strong C—H…N and weak C—H…O hydrogen bonds, and further stabilized by C–O…π interactions .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, exhibiting a high possibility of broad substrate scope and functionalization .

Scientific Research Applications

Pharmaceutical Research: HIV Reverse Transcriptase Inhibitors

2-Methylbenzo[d]oxazole-5-carbonyl chloride: has been utilized in the synthesis of HIV-reverse transcriptase inhibitors . These inhibitors are crucial in the treatment of HIV, as they prevent the virus from replicating within the host cells. The compound’s ability to condense with aromatic aldehydes having acidic protons makes it valuable for creating potent antiviral medications.

Antifungal Applications

In the realm of antifungal research, derivatives of this compound have shown activity similar to the standard drug voriconazole against Aspergillus niger . This suggests potential for developing new antifungal agents that could be used to treat infections caused by this pathogen.

Material Science: Synthesis of Bis-styryl Dyes

The compound is involved in the synthesis of bis-styryl dyes . These dyes have applications in material science, particularly in the development of new materials with specific optical properties for use in electronic displays and other technologies.

Synthetic Chemistry: Heterocyclic Compound Synthesis

Finally, 2-Methylbenzo[d]oxazole-5-carbonyl chloride is a valuable building block in synthetic chemistry for constructing heterocyclic compounds . These compounds are of great interest due to their wide range of applications in pharmaceuticals, agrochemicals, and dyes.

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it is expected that future research will continue to explore the synthesis and applications of benzoxazole derivatives, including “2-Methyl-1,3-benzoxazole-5-carbonyl chloride”.

properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDCIPGIOQKSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664810
Record name 2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444777-18-8
Record name 2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,3-benzoxazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.